![molecular formula C14H18ClNO4S B1328650 1-[2-氯-5-甲基-4-(甲磺酰基)苯基]-哌啶-4-羧酸 CAS No. 942474-74-0](/img/structure/B1328650.png)

1-[2-氯-5-甲基-4-(甲磺酰基)苯基]-哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

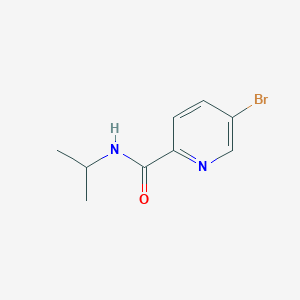

The compound "1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often explored for their potential therapeutic applications. The compound is structurally related to the piperidine derivatives discussed in the provided papers, which include various substitutions on the piperidine ring that confer different biological properties and activities.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine ring. In the context of the provided papers, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids was achieved, and these compounds were evaluated for their activity at NMDA receptors and anticonvulsant activity . Another study involved the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which were prepared by coupling benzenesulfonyl chloride with piperidine and subsequent substitution reactions . These methods provide insight into the potential synthetic routes that could be applied to the target compound, involving controlled reactions under specific conditions to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. The crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using X-ray diffraction and computational methods, revealing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the complex of piperidine-4-carboxylic acid with chloroacetic acid was studied, showing that the piperidine ring is protonated and forms hydrogen bonds with chloroacetic acid . These findings suggest that the molecular conformation and the presence of specific functional groups, such as carboxyl and sulfonyl groups, are important for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the substituents present on the ring. The studies indicate that the introduction of phosphonoalkyl and phosphonoalkenyl groups to the piperidine ring can lead to compounds with potent NMDA antagonistic activity . The reactivity of the sulfonyl group in the synthesis of O-substituted derivatives also highlights the importance of the substituents in determining the chemical behavior of these molecules . These reactions are typically carried out under controlled conditions to ensure the selective introduction of the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The studies provided do not directly discuss these properties for the specific compound , but they do provide data on related compounds. For instance, the crystal structure analysis provides insights into the solid-state properties and potential intermolecular interactions . The spectroscopic properties, including FTIR and NMR, offer information on the functional groups present and their chemical environment . These properties are essential for understanding the behavior of the compound in different environments and for predicting its reactivity and stability.

科学研究应用

癌症治疗

该化合物已被确定在 Aurora 激酶抑制的背景下,这可能对治疗癌症有用。所提到的特定化合物属于一类抑制 Aurora A 的化合物,Aurora A 是一种参与细胞分裂且通常与癌细胞增殖有关的激酶 (ロバート ヘンリー,ジェームズ, 2006)。

合成与催化

该化合物在通过钯催化的 C-H 官能化合成吲哚啉中发挥作用,展示了其在复杂化学合成工艺中的效用 (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014)。

心脏缺血治疗

苯甲酰胍,包括该化合物的衍生物,已被研究作为 Na+/H+ 交换抑制剂。这些抑制剂有利于治疗心脏缺血和再灌注,保持细胞完整性和功能性能 (M. Baumgarth, N. Beier, R. Gericke, 1997)。

抗癌剂

该化合物用于合成哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并将其评估为潜在的抗癌剂。一些合成的衍生物显示出很强的抗癌活性 (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018)。

β(3)激动剂

它是 (4-哌啶-1-基)-苯磺酰胺系列的一部分,它们是有效且选择性的β(3)激动剂。这些化合物对靶向 β(3)-肾上腺素能受体的治疗剂的开发具有影响 (B. Hu, J. Ellingboe, S. Han, E. Largis, K. Lim, M. Malamas, R. Mulvey, C. Niu, A. Oliphant, J. Pelletier, T. Singanallore, F. Sum, J. Tillett, V. Wong, 2001)。

磷脂酶 A2 抑制剂

该化合物是一系列苯磺酰胺的一部分,合成为膜结合的磷脂酶 A2 抑制剂。这些化合物已显示出在动物模型中减少心肌梗塞面积的潜力 (H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991)。

溶剂对化学反应的影响

该化合物参与了研究溶剂对 β-氨基-α-亚磺酰基酯中亚砜热解区域选择性的影响,突出了其在理解化学反应机理中的作用 (Markus Bänziger, S. Klein, G. Rihs, 2002)。

缩聚肽后聚合官能化

该化合物用作 N-甲基-甘氨酸-N-羧酸酐开环聚合的引发剂,为生物偶联中潜在应用的聚合物化学提供了创新方法 (Solomiia Borova, Christine Schlutt, J. Nickel, R. Luxenhofer, 2021)。

安全和危害

属性

IUPAC Name |

1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBJGKLPVTXBFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)